molecular formula C21H33N3O2 B6901792 N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide

N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide

Cat. No.: B6901792
M. Wt: 359.5 g/mol
InChI Key: JBFDHYFXHIOGML-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a piperazine ring, a phenyl group, and an oxane ring, contributes to its potential pharmacological properties.

Properties

IUPAC Name

N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,16-18-6-4-3-5-7-18)17-22-20(25)24-12-10-23(11-13-24)19-8-14-26-15-9-19/h3-7,19H,8-17H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFDHYFXHIOGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)CNC(=O)N2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Carboxamide Formation: The final step involves the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-4-(oxan-4-yl)piperazine-1-carboxamide
  • N-(2,2-dimethyl-3-phenylpropyl)-4-(morpholin-4-yl)piperazine-1-carboxamide
  • N-(2,2-dimethyl-3-phenylpropyl)-4-(tetrahydrofuran-4-yl)piperazine-1-carboxamide

Uniqueness

N-(2,2-dimethyl-3-phenylpropyl)-4-(oxan-4-yl)piperazine-1-carboxamide is unique due to the presence of both the oxane ring and the phenyl group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

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